

Application Notes: Astaxanthin Dipalmitate in Preclinical Research

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Compound of Interest		
Compound Name:	Astaxanthin dipalmitate	
Cat. No.:	B1148412	Get Quote

Introduction

Astaxanthin (3,3'-dihydroxy-β,β'-carotene-4,4'-dione) is a lipid-soluble xanthophyll carotenoid responsible for the characteristic red-pink pigmentation of various marine organisms, including salmon, shrimp, and krill.[1][2] It is produced naturally by microalgae, such as Haematococcus pluvialis, and yeast, like Phaffia rhodozyma.[2][3] In nature, astaxanthin often exists in an esterified form, commonly with fatty acids like palmitic acid, forming astaxanthin monoesters and diesters, including **astaxanthin dipalmitate**. Animal studies rarely investigate purified **astaxanthin dipalmitate** but instead utilize astaxanthin-rich extracts from sources like H. pluvialis, where the astaxanthin is predominantly in its esterified forms.[2] Due to its potent antioxidant and anti-inflammatory properties, astaxanthin and its esters are of significant interest as dietary supplements for human and animal health.[4][5][6]

Mechanism of Action

Astaxanthin's unique molecular structure, featuring polar ionone rings at each end of a conjugated polyene chain, allows it to span the cellular membrane, scavenging free radicals on both the inner and outer surfaces.[7] This configuration contributes to its superior antioxidant activity compared to other carotenoids like β-carotene and lutein.[3][7]

Antioxidant Effects: Astaxanthin directly neutralizes reactive oxygen species (ROS) and can
inhibit lipid peroxidation, preserving membrane integrity.[2][3][7] It also indirectly bolsters the
cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor



- 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][7][8]
- Anti-inflammatory Effects: Astaxanthin has been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways.[4] It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9][3][10] By modulating these pathways, astaxanthin can mitigate inflammatory responses in various disease models.[9][4]

Data from Animal Studies

Animal studies have consistently demonstrated the safety and efficacy of dietary astaxanthin supplementation in various models. The primary outcomes observed are related to its antioxidant and anti-inflammatory capabilities.

Safety and Toxicity Data

Toxicological evaluations in rodents have established a high margin of safety for astaxanthin. Multiple studies have determined the No-Observed-Adverse-Effect Level (NOAEL), indicating that even at very high doses, astaxanthin is well-tolerated.



Animal Model	Astaxanthin Source/For m	Duration	Dose/Conce ntration	Key Findings	Reference
Hanlbm Wistar (SPF) Rats	Dietary Astaxanthin	13 weeks	Up to 1.52% of feed	NOAEL: 1033 mg/kg bw/day. No evidence of toxicity. Yellow pigmentation of adipose tissue noted.	[11]
Sprague- Dawley SPF Rats	Paracoccus carotinifacien s extract	13 weeks	250, 500, 1000 mg/kg/day	NOAEL: >1000 mg/kg/day. No treatment- related changes in clinical observations, hematology, or histopatholog y.	[12]
Kunming Mice	AKP (Astaxanthin from Phaffia rhodozyma)	28 days	2.5, 5.0, 10.0 g/kg bw/day	No significant toxicity or histopathologi cal alterations observed.	[13]
Rats	Synthetic Astaxanthin	Subchronic	700-920 mg/kg/day	NOAEL: Highest dose tested. No toxicity or adverse	[13][14]



				effects reported.	
Rats	Carcinogenici ty Study	2 years	40 mg/kg bw/day	LOAEL: 40 mg/kg bw/day (lowest observed adverse effect level) due to increased incidence of multinucleate d hepatocytes.	[14]

Antioxidant and Anti-inflammatory Efficacy Data

Studies across various animal models demonstrate astaxanthin's ability to mitigate oxidative stress and inflammation.



Animal Model	Condition	Dosage	Duration	Key Efficacy Results	Reference
Type 2 Diabetic Rats	Hyperglycemi a-induced oxidative stress	Not specified	Not specified	Increased hippocampal levels of SOD, CAT, and GPx.	[7]
C57BL/6J Mice	High-fat, high- cholesterol diet	Not specified	Not specified	Reversed hepatic inflammation and fibrosis.	[9]
db/db Mice	Type 2 Diabetes	Not specified	Not specified	Protected pancreatic β-cells by reducing hyperglycemi a-induced oxidative stress.	[9]
Streptozotoci n-induced Diabetic Rats	Diabetes	Not specified	Not specified	Reduced levels of inflammation- related proteins COX-2 and iNOS in the liver.	[9]
Arabian Racehorses	Exercise- induced stress	Not specified	Not specified	Mitigated oxidative stress and inflammation in peripheral blood	[15]



				mononuclear cells.	
Mice with Chronic Pain	Neuropathic pain model	Not specified	Not specified	Attenuated neuroinflamm ation by decreasing TNF-α expression.	[4]
FSGS Mouse Model	Focal Segmental Glomeruloscl erosis	Not specified	Not specified	Increased Nrf2 expression and inhibited NLRP3 inflammasom e activation.	[4]

Experimental Protocols

The following are generalized protocols based on methodologies reported in animal studies investigating astaxanthin. These should be adapted to specific research questions and institutional guidelines (IACUC).

Protocol 1: Subchronic (13-Week) Oral Toxicity Study in Rodents

This protocol is designed to assess the safety profile of an astaxanthin-containing supplement.

- Animal Model: Young adult Sprague-Dawley or Wistar rats (e.g., 6 weeks old), with equal numbers of males and females per group (n=10/sex/group).
- Acclimatization: Animals are acclimatized for at least one week prior to the study, housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
- Test Article Preparation: The **astaxanthin dipalmitate** or extract is suspended in a suitable vehicle (e.g., olive oil, corn oil).[12] A vehicle control group receives the vehicle alone.



- Grouping and Administration:
 - Group 1: Vehicle Control (e.g., olive oil).
 - Group 2: Low Dose (e.g., 250 mg/kg/day).
 - Group 3: Mid Dose (e.g., 500 mg/kg/day).
 - Group 4: High Dose (e.g., 1000 mg/kg/day).
 - The test article is administered daily via oral gavage for 13 consecutive weeks.
- In-life Observations:
 - Clinical Signs: Observe animals daily for any signs of toxicity or abnormal behavior.
 - Body Weight: Record individual body weights weekly.
 - Food Consumption: Measure food consumption weekly.[12]
- Terminal Procedures (Week 13):
 - Urinalysis: Collect urine for analysis of key parameters.
 - Blood Collection: Collect blood via cardiac puncture under anesthesia for hematology and clinical chemistry analysis.
 - Necropsy: Perform a full gross necropsy on all animals.
 - Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).
 - Histopathology: Preserve organs in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Murine Model

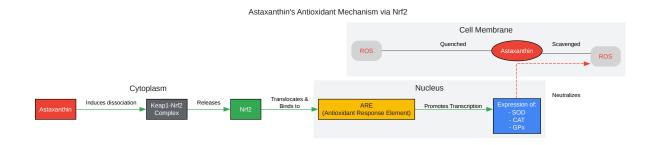
This protocol assesses the ability of astaxanthin to mitigate an inflammatory response.



- Animal Model: Adult C57BL/6 mice (8-10 weeks old), males (n=8-10/group).
- Acclimatization & Housing: As described in Protocol 1.
- Pre-treatment and Grouping:
 - Group 1: Vehicle Control + Saline.
 - Group 2: Vehicle Control + Lipopolysaccharide (LPS).
 - Group 3: Astaxanthin (e.g., 20 mg/kg) + LPS.
 - Group 4: Dexamethasone (Positive Control) + LPS.
 - Administer astaxanthin or vehicle orally for 14 days prior to the inflammatory challenge.
- Inflammatory Challenge: On day 15, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.)
 injection to induce a systemic inflammatory response. Control animals receive saline.
- Sample Collection:
 - At a specified time post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for cytokine analysis.
 - Euthanize animals and harvest tissues (e.g., liver, lung) for analysis.
- Endpoint Analysis:
 - Cytokine Levels: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
 - Gene Expression: Analyze mRNA expression of inflammatory genes (e.g., Tnf, II6, Nos2) in tissue homogenates using RT-qPCR.
 - Western Blot: Assess the activation of the NF-κB pathway in tissue lysates by measuring levels of phosphorylated p65.

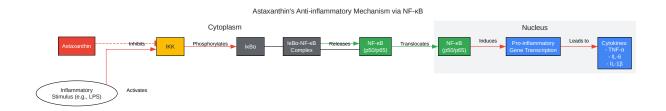
Visualizations: Signaling Pathways and Workflows





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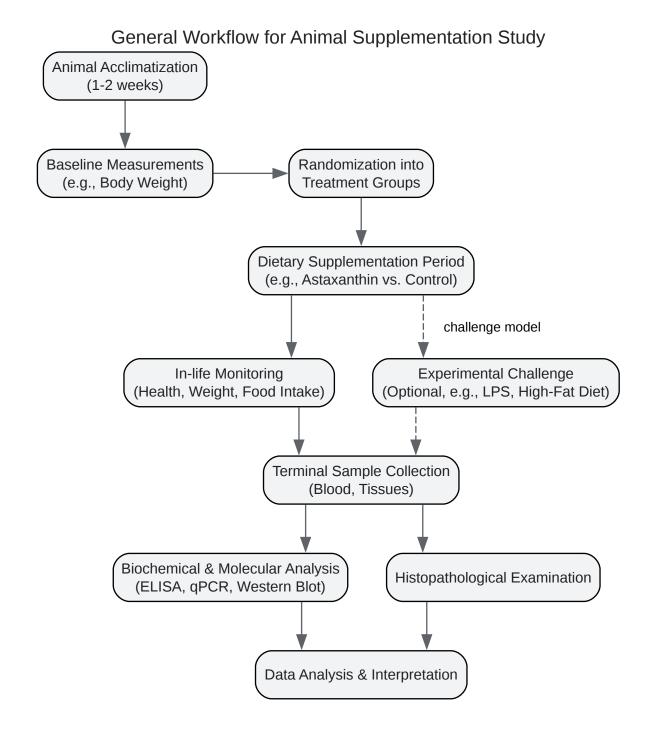
Caption: Astaxanthin activates the Nrf2 antioxidant pathway.



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Caption: Astaxanthin inhibits the pro-inflammatory NF-kB pathway.





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Caption: A typical experimental workflow for an in vivo study.

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